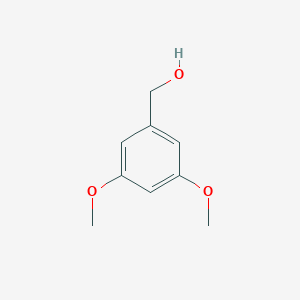

3,5-Dimethoxybenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDBREYGQOXIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220769 | |

| Record name | 3,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-76-0 | |

| Record name | 3,5-Dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEY3289PFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,5-Dimethoxybenzyl Alcohol from 3,5-Dimethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethoxybenzyl alcohol from 3,5-dimethoxybenzaldehyde (B42067) via chemical reduction. This process is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other high-value organic molecules. This document details the physicochemical properties of the reactant and product, a robust experimental protocol, and a visual representation of the synthetic workflow.

Overview of the Synthesis

The conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzyl alcohol is a classic example of the reduction of an aromatic aldehyde to a primary alcohol. This transformation is most commonly and efficiently achieved using a mild and selective reducing agent, sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent protonation step, typically from the solvent, yields the final alcohol product. Methanol (B129727) is a widely used solvent for this reaction as it effectively dissolves both the aldehyde and sodium borohydride.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.

| Property | 3,5-Dimethoxybenzaldehyde (Starting Material) | 3,5-Dimethoxybenzyl Alcohol (Product) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₂O₃ |

| Molecular Weight | 166.17 g/mol | 168.19 g/mol [1] |

| Appearance | White to light yellow crystalline solid | White to off-white crystalline solid[2] |

| Melting Point | 45-48 °C | 43-46 °C[1] |

| Boiling Point | 151 °C at 16 mmHg | 171 °C at 15 mmHg[2] |

| CAS Number | 7311-34-4 | 705-76-0[1] |

| Solubility | Insoluble in water | Slightly soluble in chloroform (B151607) and methanol |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3,5-dimethoxybenzyl alcohol. This protocol is based on established methods for the reduction of aromatic aldehydes using sodium borohydride.

3.1. Materials and Reagents

-

3,5-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Reaction Procedure

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (e.g., 10.0 g, 60.2 mmol) in methanol (e.g., 150 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (e.g., 2.28 g, 60.2 mmol) to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

3.3. Work-up and Purification

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Continue adding acid until the pH is approximately 6-7. Caution: Vigorous gas evolution may occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water (e.g., 100 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethoxybenzyl alcohol.

-

Purification: The crude product, which is often a white to off-white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity. High yields, often exceeding 95%, can be expected for this type of reduction.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Reaction Mechanism

The underlying chemical transformation involves a two-step mechanism:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to an alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which in this case is the methanol solvent, to yield the final 3,5-dimethoxybenzyl alcohol.

This efficient and high-yielding synthesis provides a reliable method for the preparation of 3,5-dimethoxybenzyl alcohol, a valuable building block in various research and development applications.

References

An In-depth Technical Guide to (3,5-dimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-dimethoxyphenyl)methanol, a key organic intermediate, is of significant interest to the pharmaceutical and chemical synthesis sectors. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and notable applications in research and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to specified formatting guidelines.

Chemical Identity and Properties

(3,5-dimethoxyphenyl)methanol, also known as 3,5-dimethoxybenzyl alcohol, is an aromatic alcohol characterized by a benzene (B151609) ring substituted with a hydroxymethyl group and two methoxy (B1213986) groups at positions 3 and 5. Its IUPAC name is (3,5-dimethoxyphenyl)methanol[1][2][3], and its Chemical Abstracts Service (CAS) registry number is 705-76-0[1].

Physicochemical Properties

A summary of the key physicochemical properties of (3,5-dimethoxyphenyl)methanol is provided in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | (3,5-dimethoxyphenyl)methanol | [1][2][3] |

| CAS Number | 705-76-0 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Appearance | White to off-white solid/crystalline solid | [5] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 183-186 °C at 20 mmHg | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol (B129727) and ethyl acetate. | [5] |

| InChI | 1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3 | [1][2][6] |

| InChI Key | AUDBREYGQOXIFT-UHFFFAOYSA-N | [6] |

| SMILES | COc1cc(CO)cc(OC)c1 | [2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of (3,5-dimethoxyphenyl)methanol. Key spectral data are summarized in Table 2.

| Spectrum Type | Key Peaks/Shifts (ppm) | Reference |

| ¹H NMR (CDCl₃, 399.65 MHz) | 6.49 (s, 2H), 6.36 (s, 1H), 4.58 (s, 2H), 3.76 (s, 6H) | [6] |

| IR (KBr Pellet) | Data available from various sources. | [1] |

| Mass Spectrum | Data available from various sources. | [1] |

Synthesis of (3,5-dimethoxyphenyl)methanol

(3,5-dimethoxyphenyl)methanol is typically synthesized through the reduction of a corresponding carbonyl compound, such as 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde. A plausible and commonly employed synthetic route involves the reduction of the carboxylic acid.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the preparation of the precursor, 3,5-dimethoxybenzoic acid, followed by its reduction to the target alcohol.

Caption: Synthetic pathway for (3,5-dimethoxyphenyl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

This procedure is adapted from established methylation protocols for phenolic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (3 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (2.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Hydrolysis and Purification: To the crude product, add a 10% aqueous solution of sodium hydroxide (B78521) and heat at 75°C for 4 hours to hydrolyze any ester byproducts. Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6. The white solid precipitate of 3,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Reduction of 3,5-Dimethoxybenzoic Acid to (3,5-dimethoxyphenyl)methanol

This protocol describes a standard reduction of a carboxylic acid using a strong reducing agent.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Starting Material: Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure (3,5-dimethoxyphenyl)methanol.

Applications in Research and Drug Development

(3,5-dimethoxyphenyl)methanol is a versatile building block in organic synthesis, with significant applications in the pharmaceutical industry and materials science.

Intermediate in Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical agents. Its structure is a precursor to more complex molecules with desired biological activities.

-

Midodrine Synthesis: (3,5-dimethoxyphenyl)methanol is an essential starting material for the commercial production of Midodrine, a vasopressor agent used to treat orthostatic hypotension[2].

-

Resveratrol (B1683913) Analogs: It is utilized in the synthesis of resveratrol analogs, which are investigated for their potential antioxidant and anti-inflammatory properties[7].

-

Neurological Disorder Therapeutics: The dimethoxy-substituted phenyl moiety is a common scaffold in the design of drugs targeting neurological disorders, where it can enhance drug efficacy and stability[8].

Role in Dendrimer Chemistry

(3,5-dimethoxyphenyl)methanol and its derivatives are fundamental building blocks, or dendrons, in the convergent synthesis of dendrimers[3]. Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery, gene therapy, and catalysis.

Caption: Logical workflow of (3,5-dimethoxyphenyl)methanol's applications.

Safety and Handling

(3,5-dimethoxyphenyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3,5-dimethoxyphenyl)methanol is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for the development of novel pharmaceuticals and complex molecular architectures. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

- 1. 3,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 69718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 3,5-Dimethoxybenzyl alcohol | 705-76-0 | Benchchem [benchchem.com]

- 4. 3,5-Dimethoxybenzyl alcohol [chembk.com]

- 5. (3,5-dimethoxyphenyl)methanol; CAS No.: 705-76-0 [chemshuttle.com]

- 6. 3,5-Dimethoxybenzyl alcohol(705-76-0) 1H NMR spectrum [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Sodium Borohydride Reduction of 3,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the sodium borohydride (B1222165) (NaBH₄) reduction of 3,5-dimethoxybenzaldehyde (B42067) to 3,5-dimethoxybenzyl alcohol. This reduction is a fundamental transformation in organic synthesis, valued for its mild conditions and high selectivity.

Core Mechanism of Reduction

The reduction of 3,5-dimethoxybenzaldehyde with sodium borohydride is a classic example of a nucleophilic addition reaction. The key steps involve the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

The reaction is initiated by the attack of the hydride ion on the carbonyl carbon. The B-H bond's electrons, being polarized towards the hydrogen, facilitate the hydride's role as a nucleophile.[1] This nucleophilic attack results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate.[2][3]

Subsequently, the negatively charged oxygen of the alkoxide intermediate is protonated. This protonation step is typically accomplished by the protic solvent used in the reaction, such as methanol (B129727) or ethanol, or during an aqueous workup.[3][4] One molecule of sodium borohydride is theoretically capable of reducing four molecules of the aldehyde.[5]

Quantitative Data

The sodium borohydride reduction of substituted benzaldehydes is known for its high efficiency. While specific data for 3,5-dimethoxybenzaldehyde is not extensively published, analogous reductions of structurally similar compounds demonstrate the expected high yields.

| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | NaBH₄ | Methanol | Room Temperature | Not Specified | 98% | [4] |

| 3,4,5-Trimethoxybenzaldehyde | NaBH₄ | Methanol | Room Temperature | 0.5 - 1 hour | 95% | [4][5] |

| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Warm | 30 minutes | Not Specified | [2] |

| Benzaldehyde | NaBH₄ / wet SiO₂ | Solvent-free | Room Temperature | 30 minutes | 94% | [6] |

Experimental Protocol

This protocol is a generalized procedure for the reduction of 3,5-dimethoxybenzaldehyde based on established methods for similar aromatic aldehydes.[7][8][9]

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M HCl until the pH is neutral to slightly acidic.

-

Work-up:

-

Concentrate the mixture on a rotary evaporator to remove the methanol.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl alcohol.

-

If necessary, the product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Visualizations

Caption: Mechanism of Sodium Borohydride Reduction.

Caption: Experimental Workflow for the Reduction.

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3,5-Dimethoxybenzyl alcohol | 705-76-0 | Benchchem [benchchem.com]

- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

Solubility of 3,5-Dimethoxybenzyl alcohol in common organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dimethoxybenzyl Alcohol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-dimethoxybenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document synthesizes qualitative information and theoretical principles to offer a robust understanding for researchers, scientists, and drug development professionals. The guide covers the physicochemical properties of the compound, its known qualitative solubility in various organic solvents, a general experimental protocol for quantitative solubility determination, and a discussion of the molecular factors governing its solubility.

Introduction

3,5-Dimethoxybenzyl alcohol (CAS No. 705-76-0) is an aromatic alcohol that serves as a vital starting material and intermediate in the synthesis of a variety of complex molecules, including dendrimeric compounds and resveratrol (B1683913) analogues.[1][2] Understanding its solubility in common organic solvents is critical for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification processes like recrystallization, and analytical procedures. This guide addresses the current knowledge of its solubility profile.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key properties of 3,5-dimethoxybenzyl alcohol is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃[3] |

| Molar Mass | 168.19 g/mol [3] |

| Appearance | White to yellow-beige crystalline solid[1] |

| Melting Point | 43-46 °C[2][3] |

| Boiling Point | 183-186 °C at 20 mmHg[3] |

| Density | ~1.111 - 1.132 g/cm³ (estimate)[3] |

Solubility Profile

Qualitative Solubility

Quantitative solubility data for 3,5-dimethoxybenzyl alcohol is not widely published. However, qualitative assessments are available from various chemical suppliers and databases. These findings are summarized in the table below.

| Solvent | Solvent Type | Qualitative Solubility |

| Chloroform (B151607) | Polar Aprotic | Slightly Soluble[3] |

| Methanol (B129727) | Polar Protic | Slightly Soluble[3] |

Note: The term "slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents under standard conditions.

Theoretical Solubility Assessment

The solubility of 3,5-dimethoxybenzyl alcohol can be predicted based on its molecular structure and the principle of "like dissolves like".[4] The molecule possesses both polar and non-polar characteristics:

-

Polar Features : The primary alcohol (-CH₂OH) group can act as both a hydrogen bond donor and acceptor. The two methoxy (B1213986) (-OCH₃) groups are also polar and can act as hydrogen bond acceptors.

-

Non-polar Features : The benzene (B151609) ring constitutes a significant non-polar, aromatic backbone.

This dual nature suggests that 3,5-dimethoxybenzyl alcohol will exhibit moderate solubility in a range of solvents. Its solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the shake-flask method, can be employed.[5]

Objective: To determine the equilibrium solubility of 3,5-dimethoxybenzyl alcohol in a specific organic solvent at a controlled temperature.

Materials:

-

3,5-Dimethoxybenzyl alcohol (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Constant temperature bath or shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid 3,5-dimethoxybenzyl alcohol to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Pipette a known volume of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically.[5]

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 3,5-dimethoxybenzyl alcohol in the diluted solution using a pre-calibrated analytical method.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Factors Influencing Solubility

The solubility of 3,5-dimethoxybenzyl alcohol is governed by its molecular structure and its interaction with the solvent. The following diagram illustrates the relationship between the compound's functional groups and its expected affinity for different classes of organic solvents.

Caption: Molecular features of 3,5-dimethoxybenzyl alcohol and their influence on solubility.

-

Solvent Polarity : As a moderately polar molecule, 3,5-dimethoxybenzyl alcohol is expected to be more soluble in polar solvents than in non-polar solvents.[6] The "slightly soluble" designation in methanol (polar protic) and chloroform (polar aprotic) suggests that while there is an affinity, it is not high.[3] The large non-polar benzene ring likely limits its solubility in highly polar solvents like water, while the polar functional groups limit its solubility in purely non-polar solvents like hexane.

-

Hydrogen Bonding : The hydroxyl group is capable of both donating and accepting hydrogen bonds, a strong intermolecular force that promotes solubility in protic solvents like alcohols.[7] The methoxy groups can only accept hydrogen bonds. This capability is a primary driver of its solubility in protic media.

-

Temperature : The dissolution of most solid organic compounds is an endothermic process, meaning that solubility generally increases with temperature.[8] Therefore, heating the solvent can be an effective method to dissolve more 3,5-dimethoxybenzyl alcohol, which is a key principle in recrystallization.

Conclusion

While precise quantitative solubility data for 3,5-dimethoxybenzyl alcohol in common organic solvents remains scarce in readily available literature, a functional understanding of its solubility can be derived from qualitative reports and theoretical principles. The compound's amphiphilic nature, with both polar hydrogen-bonding groups and a non-polar aromatic ring, results in limited solubility in both highly polar and non-polar solvents, with a preference for moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination.

References

- 1. 3,5-Dimethoxybenzyl alcohol | 705-76-0 [chemicalbook.com]

- 2. 3,5-ジメトキシベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Dimethoxybenzyl alcohol [chembk.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. byjus.com [byjus.com]

A Technical Guide to the Reactivity and Stability of the 3,5-Dimethoxybenzyl Alcohol Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethoxybenzyl alcohol moiety is a significant building block in organic synthesis, prized for the unique reactivity and stability of its hydroxyl group. The presence of two electron-donating methoxy (B1213986) groups at the meta positions of the benzene (B151609) ring profoundly influences the chemical behavior of the benzylic hydroxyl group. This technical guide provides an in-depth analysis of its reactivity, stability, and applications, with a focus on its role as a protecting group in multi-step synthesis.

Electronic Effects and Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in 3,5-dimethoxybenzyl alcohol is largely dictated by the electronic properties of the 3,5-dimethoxyphenyl ring. The two methoxy groups are powerfully electron-donating through resonance (+M effect), which increases the electron density on the aromatic ring and, consequently, influences the stability of reaction intermediates.

This electronic enrichment makes the benzylic position more susceptible to the formation of a stabilized carbocation upon protonation of the hydroxyl group. This enhanced stability of the 3,5-dimethoxybenzyl carbocation is a key factor in the lability of the hydroxyl group under acidic conditions and its utility as a protecting group.

The 3,5-Dimethoxybenzyl (DMPM) Group in Alcohol Protection

The hydroxyl group of 3,5-dimethoxybenzyl alcohol allows it to be used to introduce the 3,5-dimethoxybenzyl (DMPM) protecting group onto other alcohol-containing molecules. The resulting DMPM ether is valued for its unique stability profile, which allows for its selective removal in the presence of other protecting groups.

Protection of Alcohols

The protection of an alcohol (R-OH) as its 3,5-dimethoxybenzyl ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from 3,5-dimethoxybenzyl halide (e.g., bromide or chloride).

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with 3,5-Dimethoxybenzyl Bromide

-

Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Coupling: Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzyl bromide (1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-dimethoxybenzyl ether.

Caption: Workflow for Alcohol Protection as a DMPM Ether

Stability of the 3,5-Dimethoxybenzyl Ether Linkage

The stability of the DMPM ether linkage is a critical aspect of its utility. It is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, its stability under acidic and oxidative conditions allows for its selective cleavage.

A study on the stability of benzyl (B1604629) alcohols under simulated reservoir conditions provides insights into the stability of the 3,5-dimethoxybenzyl group. While 3,5-dimethoxybenzyl alcohol itself was not tested, the closely related 3,4-dimethoxybenzyl alcohol exhibited thermally induced degradation above 125 °C. This suggests that the 3,5-isomer would also possess good thermal stability under neutral pH conditions at lower temperatures.

Compared to other benzyl-type protecting groups, the 3,5-DMPM group is more acid-stable than the commonly used p-methoxybenzyl (MPM) group.[1] This difference in stability allows for the selective deprotection of an MPM group in the presence of a 3,5-DMPM group.

Deprotection of 3,5-Dimethoxybenzyl Ethers

The removal of the 3,5-DMPM group can be accomplished under specific oxidative or acidic conditions.

Oxidative Deprotection with DDQ

One of the most common methods for the cleavage of DMPM ethers is through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The reaction is believed to proceed through a single electron transfer (SET) mechanism to form a resonance-stabilized benzylic carbocation, which is then quenched by water.

The reactivity of various benzyl-type protecting groups towards DDQ has been studied, highlighting the tunability of their lability based on the electronic nature of the substituents.

| Protecting Group | Substituents | Relative Reaction Time for Deprotection with DDQ |

| p-Methoxybenzyl (MPM) | 4-OCH₃ | 10 min |

| 3,5-Dimethoxybenzyl (3,5-DMPM) | 3,5-(OCH₃)₂ | 3 h |

| 3-Methoxybenzyl (3-MPM) | 3-OCH₃ | 6 h |

| Benzyl (Bn) | None | Very slow/unreactive |

Data sourced from a study on the relative reactivity of methoxybenzyl protecting groups.[1]

Experimental Protocol: General Procedure for the Oxidative Deprotection of a 3,5-DMPM Ether with DDQ

-

Reaction Setup: To a solution of the 3,5-DMPM protected alcohol (1.0 eq.) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1 v/v), add DDQ (1.5 eq.) at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Caption: DDQ-Mediated Deprotection of a DMPM Ether

Acid-Catalyzed Deprotection

While more stable to acid than the MPM group, the 3,5-DMPM group can be cleaved under strongly acidic conditions. This is often achieved using trifluoroacetic acid (TFA) or other strong acids. The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol and formation of the resonance-stabilized 3,5-dimethoxybenzyl carbocation.

Other Reactions of the Hydroxyl Group

Beyond its use in protecting group chemistry, the hydroxyl group of 3,5-dimethoxybenzyl alcohol can undergo other typical alcohol reactions.

Oxidation to 3,5-Dimethoxybenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3,5-dimethoxybenzaldehyde, a valuable synthetic intermediate. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 3,5-Dimethoxybenzyl Alcohol to 3,5-Dimethoxybenzaldehyde

This protocol is adapted from a procedure for the oxidation of 3,4-dimethoxybenzyl alcohol.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzyl alcohol (1 mmol) in water (2 mL).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.

-

Reaction: Heat the mixture to 90 °C and stir for the required reaction time (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or recrystallization.

A yield of approximately 90% can be expected based on the oxidation of the 3,4-isomer.[2]

Esterification

The hydroxyl group of 3,5-dimethoxybenzyl alcohol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard esterification conditions, such as Fischer esterification (acid-catalyzed) or by using coupling agents.

| Reactants | Conditions | Product | Yield |

| Benzyl Alcohol + Acetic Acid | 9% (w/w) S-Fe-MCM-48 catalyst, 60 °C, 6 h, solvent-free | Benzyl Acetate | 98.9% selectivity |

Data for the esterification of the parent benzyl alcohol, indicating the general reactivity.[3]

Conclusion

The hydroxyl group of 3,5-dimethoxybenzyl alcohol exhibits a versatile reactivity profile that is highly valuable in organic synthesis. The electron-donating methoxy groups enhance the stability of the corresponding benzyl carbocation, facilitating its use as a protecting group with a distinct stability profile compared to other benzyl ethers. The ability to selectively deprotect 3,5-DMPM ethers under specific oxidative conditions, while remaining stable to conditions that cleave other protecting groups, makes it a powerful tool in the synthesis of complex molecules. Furthermore, the hydroxyl group can readily undergo oxidation and esterification, expanding its utility as a versatile synthetic intermediate. A thorough understanding of its reactivity and stability is crucial for its effective application in research and development, particularly in the field of drug discovery.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzyl Alcohol: Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzyl alcohol is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of valuable molecules. Its unique structural features, particularly the presence of two methoxy (B1213986) groups on the aromatic ring and a primary alcohol functionality, make it an important building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key literature and historical research pertaining to 3,5-Dimethoxybenzyl alcohol, with a focus on its synthesis, physicochemical properties, and significant applications, including its role as a precursor to resveratrol (B1683913) and in the construction of dendrimeric structures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3,5-Dimethoxybenzyl alcohol is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 3,5-Dimethoxybenzyl Alcohol

| Property | Value | Reference(s) |

| CAS Number | 705-76-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [2][4] |

| Molecular Weight | 168.19 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 43-46 °C | [1][5] |

| Boiling Point | 183-186 °C at 20 mmHg | [5] |

| Density | ~1.132 g/cm³ (estimate) | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [6] |

Table 2: Spectroscopic Data for 3,5-Dimethoxybenzyl Alcohol

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.49 (d, J=2.1 Hz, 2H, Ar-H), δ 6.36 (t, J=2.1 Hz, 1H, Ar-H), δ 4.58 (s, 2H, -CH₂OH), δ 3.76 (s, 6H, -OCH₃) | |

| ¹³C NMR (CDCl₃) | δ 161.2, 143.7, 104.6, 99.7, 65.2, 55.4 | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 168 |

Synthesis of 3,5-Dimethoxybenzyl Alcohol

3,5-Dimethoxybenzyl alcohol can be synthesized through various routes, most commonly via the reduction of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde (B42067).

Experimental Protocol 1: Reduction of 3,5-Dimethoxybenzoic Acid

This method involves the reduction of the carboxylic acid functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

3,5-Dimethoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Procedure:

-

To a suspension of LiAlH₄ (1.52 g, 40 mmol) in dry THF (50 mL) at 0 °C under an argon atmosphere, a solution of 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) in dry THF (10 mL) is added dropwise.

-

The resulting solution is stirred at room temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the dropwise addition of a 10% aqueous NaOH solution.

-

The resulting precipitate is filtered through a pad of Celite and washed with a small amount of THF.

-

The filtrate is diluted with water and extracted with EtOAc (3 x 100 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl alcohol. A typical yield for this reaction is around 72%.

Synthesis of 3,5-Dimethoxybenzyl Alcohol via Reduction of the Carboxylic Acid.

Experimental Protocol 2: Reduction of 3,5-Dimethoxybenzaldehyde

An alternative and often milder route is the reduction of the corresponding aldehyde using a selective reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

Procedure:

-

To a solution of 3,5-dimethoxybenzaldehyde in methanol, sodium borohydride is added portion-wise while stirring at room temperature.

-

The reaction mixture is stirred overnight.

-

The methanol is removed under reduced pressure.

-

The residue is diluted with distilled water and extracted with dichloromethane.

-

The combined organic layers are collected, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield 3,5-dimethoxybenzyl alcohol. This method often provides high yields, with analogous reactions reporting yields of up to 98%.

Synthesis of 3,5-Dimethoxybenzyl Alcohol via Reduction of the Aldehyde.

Key Applications in Organic Synthesis

3,5-Dimethoxybenzyl alcohol is a valuable precursor in the synthesis of several important classes of molecules, most notably resveratrol and dendrimers.

Synthesis of Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of biological activities. 3,5-Dimethoxybenzyl alcohol is a key starting material for one of the aromatic rings in many synthetic routes to resveratrol. A common strategy involves a Wittig or Horner-Wadsworth-Emmons reaction.

This protocol outlines a typical sequence for the synthesis of resveratrol starting from 3,5-dimethoxybenzyl alcohol.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

-

To a solution of 3,5-dimethoxybenzyl alcohol (0.84 g, 5 mmol) in dry dichloromethane (100 mL) at 0 °C under an argon atmosphere, triphenylphosphine (B44618) (PPh₃) (5.24 g, 20 mmol) and carbon tetrabromide (CBr₄) (4.98 g, 15 mmol) are added.

-

The resulting solution is stirred at room temperature for 2 hours.

-

The volatiles are evaporated under vacuum, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 3,5-dimethoxybenzyl bromide.

Step 2: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate

-

A mixture of 3,5-dimethoxybenzyl bromide (1.16 g, 5 mmol) and a catalytic amount of tetrabutylammonium (B224687) iodide (Bu₄NI) in triethyl phosphite (B83602) (PO(OEt)₃) is stirred at 120 °C for 12 hours under an argon atmosphere.

-

After completion, the volatiles are evaporated under vacuum to yield the phosphonate, which is often used in the next step without further purification.

Step 3: Wittig-Horner Reaction to form (E)-3,4',5-Trimethoxystilbene

-

The diethyl (3,5-dimethoxybenzyl)phosphonate is reacted with 4-methoxybenzaldehyde (B44291) in the presence of a base (e.g., sodium methoxide) in an appropriate solvent (e.g., DMF).

-

The reaction mixture is stirred, and upon completion, the product is extracted and purified, typically by recrystallization, to yield the trimethoxystilbene.

Step 4: Demethylation to Resveratrol

-

To a solution of (E)-3,4',5-trimethoxystilbene in dry dichloromethane at -78 °C under an argon atmosphere, a solution of boron tribromide (BBr₃) is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring it into ice, and the resveratrol is isolated and purified.

References

3,5-Dimethoxybenzyl Alcohol: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzyl alcohol is an aromatic alcohol utilized as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure lends itself to the creation of complex molecules with potential biological activity. This document provides an in-depth technical guide on the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dimethoxybenzyl alcohol, intended for laboratory personnel and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3,5-Dimethoxybenzyl alcohol is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of 3,5-Dimethoxybenzyl Alcohol

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 705-76-0 | |

| Appearance | White to yellow-beige crystalline solid | |

| Melting Point | 43-46 °C (lit.) | [2] |

| Boiling Point | 183-186 °C at 20 mmHg | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Vapor Pressure | 0.000543 mmHg at 25 °C | [2] |

| Solubility | No data available | |

| Density | 1.1322 g/cm³ (rough estimate) | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dimethoxybenzyl alcohol is classified as an irritant. The specific hazard statements are outlined in Table 2.

Table 2: GHS Hazard Classification for 3,5-Dimethoxybenzyl Alcohol

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [1] |

Pictogram:

Signal Word: Warning

Toxicological Information

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

4.1 Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

4.2 Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

Incompatible materials to avoid are oxidizing agents.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup. A Type N95 (US) respirator is recommended. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

-

Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

9.1 OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation.

-

Principle: The substance is applied to the skin of a single animal in a stepwise procedure. The response is observed and scored at specific intervals.

-

Test Animal: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

The test substance (0.5 g for solids) is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading scale.

-

9.2 OECD Guideline 405: Acute Eye Irritation/Corrosion

This test guideline describes a procedure for the assessment of the potential of a substance to cause eye irritation.

-

Principle: A single dose of the substance is applied to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctivae at specific intervals.

-

Test Animal: Albino rabbit.

-

Procedure:

-

The test substance (0.1 g for solids) is placed in the conjunctival sac of one eye of the animal.

-

The eyelids are held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading scale.

-

Visualizations

The following diagrams illustrate logical workflows for handling and safety procedures related to 3,5-Dimethoxybenzyl alcohol.

Caption: Spill response workflow for 3,5-Dimethoxybenzyl alcohol.

Caption: First aid decision tree for exposure to 3,5-Dimethoxybenzyl alcohol.

References

Methodological & Application

Application of 3,5-Dimethoxybenzyl Alcohol in the Convergent Synthesis of Fréchet-Type Dendrimers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Fréchet-type poly(aryl ether) dendrimers utilizing 3,5-dimethoxybenzyl alcohol as a key building block for the peripheral surface groups. The methodology outlined here follows a convergent synthesis strategy, which offers superior structural control and facilitates purification compared to divergent methods.[1][2]

Fréchet-type dendrimers are characterized by their highly branched, tree-like architecture, which imparts unique physicochemical properties. These include a well-defined molecular weight, a high density of surface functional groups, and a globular shape.[2][3] These attributes make them promising candidates for various biomedical applications, including drug delivery, gene transfection, and as imaging contrast agents. The methoxy-terminated surface, as described in this protocol, can influence the dendrimer's solubility and interaction with biological systems.

Overview of the Convergent Synthesis Approach

The convergent synthesis of Fréchet-type dendrimers involves the stepwise construction of dendritic fragments, known as dendrons, from the periphery towards a focal point. These pre-synthesized dendrons are then attached to a multifunctional core molecule in the final step to form the complete dendrimer.[1][4] This approach allows for the precise control of each generation's structure and minimizes the number of reactions required on the growing macromolecule, thus reducing the likelihood of defects in the final structure.[1]

The fundamental reaction employed in the construction of the poly(aryl ether) backbone is the Williamson ether synthesis, a robust and high-yielding reaction between an alkoxide and an alkyl halide.[5][6]

Caption: Convergent synthesis workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a second-generation (G-2) Fréchet-type dendron with 3,5-dimethoxybenzyl peripheral groups and its subsequent attachment to a 1,3,5-trihydroxybenzene core.

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification is typically performed by column chromatography on silica gel. Characterization of products should be carried out using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.[3]

Synthesis of the First-Generation Dendron ([G-1]-OH)

This step involves the etherification of 3,5-dihydroxybenzyl alcohol with two equivalents of 3,5-dimethoxybenzyl bromide.

-

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in dry acetone (B3395972), add potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of 18-crown-6.

-

Heat the mixture to reflux.

-

Add a solution of 3,5-dimethoxybenzyl bromide (2.2 eq) in dry acetone dropwise over 30 minutes.

-

Continue refluxing for 24 hours.

-

After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the [G-1]-OH dendron as a viscous oil.

-

Activation of the First-Generation Dendron ([G-1]-Br)

The focal hydroxyl group of the [G-1]-OH dendron is converted to a bromide to enable further coupling.

-

Procedure:

-

Dissolve the [G-1]-OH dendron (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (B44618) (PPh₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the [G-1]-Br dendron.

-

Synthesis of the Second-Generation Dendron ([G-2]-OH)

The activated first-generation dendron is coupled with 3,5-dihydroxybenzyl alcohol to yield the second-generation dendron.

-

Procedure:

-

Follow the procedure outlined in section 2.2, using 3,5-dihydroxybenzyl alcohol (1.0 eq) and the [G-1]-Br dendron (2.2 eq).

-

Purify the crude product by column chromatography to obtain the [G-2]-OH dendron.

-

Synthesis of the Final [G-2] Dendrimer

The second-generation dendrons are attached to the 1,3,5-trihydroxybenzene core.[7]

-

Procedure:

-

First, activate the [G-2]-OH dendron to [G-2]-Br using the procedure in section 2.3.

-

To a solution of 1,3,5-trihydroxybenzene (phloroglucinol, 1.0 eq) in dry acetone, add K₂CO₃ (4.0 eq) and a catalytic amount of 18-crown-6.

-

Heat the mixture to reflux and add a solution of the [G-2]-Br dendron (3.3 eq) in dry acetone dropwise.

-

Continue refluxing for 48 hours.

-

Work-up and purify the product as described in section 2.2 to yield the final [G-2] dendrimer.

-

Data Presentation

The following tables summarize typical yields and characterization data for the synthesized dendrons and the final dendrimer.

| Compound | Description | Yield (%) |

| [G-1]-OH | First-Generation Dendron | ~85-90 |

| [G-1]-Br | Activated First-Generation Dendron | ~90-95 |

| [G-2]-OH | Second-Generation Dendron | ~80-85 |

| [G-2]-Dendrimer | Final Second-Generation Dendrimer | ~70-75 |

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (MALDI-TOF, [M+Na]⁺) (Da) |

| [G-1]-OH | C₂₃H₂₆O₇ | 414.45 | 437.4 |

| [G-2]-OH | C₅₃H₅₈O₁₅ | 935.02 | 958.0 |

| [G-2]-Dendrimer | C₁₆₅H₁₇₄O₄₅ | 2889.0 | 2912.0 |

Note: The observed mass is for the sodium adduct, which is commonly observed in MALDI-TOF mass spectrometry.[1]

Visualization of Key Relationships

The iterative nature of the dendron synthesis and the final assembly are key logical relationships in this process.

Caption: Iterative dendron growth.

The Williamson ether synthesis is the cornerstone of this entire process.

Caption: Key chemical reaction.

References

- 1. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Protecting Alcohols with the 3,5-Dimethoxybenzyl (DMB) Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 3,5-dimethoxybenzyl (DMB) group is an excellent choice for the protection of alcohols, offering distinct advantages over other benzyl-type protecting groups.

The electron-donating nature of the two methoxy (B1213986) groups on the benzyl (B1604629) ring increases the electron density at the benzylic position, making the DMB ether more susceptible to cleavage under milder oxidative or acidic conditions compared to the unsubstituted benzyl (Bn) or even the p-methoxybenzyl (PMB) group. This enhanced lability allows for selective deprotection in the presence of other protecting groups, a valuable feature in the synthesis of complex molecules.

These application notes provide detailed protocols for the protection of primary and secondary alcohols using the 3,5-dimethoxybenzyl group and for its subsequent removal.

Data Presentation

Table 1: Protection of Alcohols with 3,5-Dimethoxybenzyl Bromide via Williamson Ether Synthesis

| Entry | Substrate (Alcohol) | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Primary Alcohol (R-CH₂OH) | R-CH₂-O-DMB | NaH, 3,5-Dimethoxybenzyl bromide, THF/DMF, 0 °C to rt | >90 |

| 2 | Secondary Alcohol (R₂CHOH) | R₂CH-O-DMB | NaH, 3,5-Dimethoxybenzyl bromide, THF/DMF, 0 °C to rt | 80-95 |

Note: Yields are typical and can vary depending on the specific substrate and reaction scale.

Table 2: Deprotection of 3,5-Dimethoxybenzyl Ethers

| Entry | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Notes |

| 1 | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | >90 | Mild conditions, selective over many other protecting groups. |

| 2 | Acidic Cleavage | TFA, CH₂Cl₂, rt | 85-95 | Can be performed with other acids like TfOH. Scavengers may be needed. |

Note: Yields are typical and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 3,5-Dimethoxybenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

3,5-Dimethoxybenzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzyl bromide (1.1 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with EtOAc (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-dimethoxybenzyl ether.

Protocol 2: Oxidative Deprotection of a 3,5-Dimethoxybenzyl Ether using DDQ

This protocol outlines a mild and selective method for the cleavage of a DMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][2]

Materials:

-

3,5-Dimethoxybenzyl protected alcohol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3,5-dimethoxybenzyl protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

-

Add DDQ (1.1-1.5 equiv) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Acid-Catalyzed Deprotection of a 3,5-Dimethoxybenzyl Ether

This protocol describes the cleavage of a DMB ether under acidic conditions using trifluoroacetic acid (TFA).[3]

Materials:

-

3,5-Dimethoxybenzyl protected alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Toluene (B28343) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3,5-dimethoxybenzyl protected alcohol (1.0 equiv) in CH₂Cl₂.

-

Optionally, add a cation scavenger such as toluene or anisole (B1667542) (1-3 equiv).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, typically 10-50% v/v) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.

Visualizations

References

Synthesis of Resveratrol Analogs from 3,5-Dimethoxybenzyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of resveratrol (B1683913) and its analogs, utilizing 3,5-dimethoxybenzyl alcohol as a key starting material. The methodologies outlined are based on established synthetic strategies, primarily the Wittig reaction, offering a reliable route to these biologically significant compounds. Additionally, this guide includes insights into the signaling pathways modulated by resveratrol analogs, crucial for their evaluation in drug discovery and development.

Synthetic Strategy Overview

The principal synthetic route for constructing the characteristic stilbene (B7821643) backbone of resveratrol analogs from 3,5-dimethoxybenzyl alcohol involves a multi-step process. This typically begins with the conversion of the benzylic alcohol to a more reactive intermediate, such as a benzyl (B1604629) bromide or a phosphonate (B1237965) derivative. This intermediate is then subjected to a Wittig or Horner-Wadsworth-Emmons olefination reaction with an appropriate benzaldehyde (B42025) to form the carbon-carbon double bond of the stilbene. The final step often involves demethylation to yield the desired polyhydroxylated resveratrol analog.

The Wittig reaction is a widely employed method for this transformation due to its reliability and stereoselectivity, often favoring the formation of the desired trans-isomer.[1]

Experimental Protocols

The following protocols detail the key steps for the synthesis of resveratrol, starting from the commercially available 3,5-dimethoxybenzoic acid, which is first reduced to 3,5-dimethoxybenzyl alcohol.

Synthesis of 3,5-Dimethoxybenzyl alcohol

This procedure outlines the reduction of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzyl alcohol.[2][3]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Suspend LiAlH₄ (1.52 g, 40 mmol) in dry THF (50 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C in an ice bath.[2][3]

-

Slowly add a solution of 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) in dry THF (10 mL) to the LiAlH₄ suspension.[2][3]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[2][3]

-

After the reaction is complete (monitored by TLC), cool the mixture to 0 °C.[2][3]

-

Carefully quench the reaction by the dropwise addition of water.

-

Filter the resulting suspension and wash the solid with THF.

-

Dilute the filtrate with water and extract with EtOAc (3 x 100 mL).[2]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl alcohol.[2]

Synthesis of 3,5-Dimethoxybenzyl Bromide

This protocol describes the bromination of 3,5-dimethoxybenzyl alcohol.[2][3]

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dry Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 3,5-dimethoxybenzyl alcohol (0.84 g, 5 mmol) in dry CH₂Cl₂ (100 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.[3]

-

Add PPh₃ (5.24 g, 20 mmol) and CBr₄ (4.98 g, 15 mmol) to the solution.[3]

-

Stir the resulting solution at room temperature for 2 hours.[3]

-

After completion of the reaction, evaporate the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of cyclohexane and EtOAc (5:1) as the eluent to afford 3,5-dimethoxybenzyl bromide.[3]

Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate

This step involves the Arbuzov reaction to form the phosphonate ylide precursor.[2][3]

Materials:

-

3,5-Dimethoxybenzyl bromide

-

Triethyl phosphite (B83602) (P(OEt)₃)

-

Tetrabutylammonium iodide (Bu₄NI)

Procedure:

-